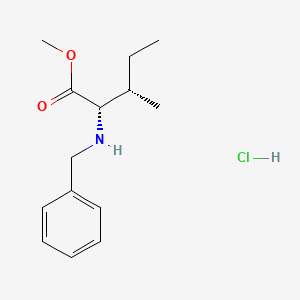
Bzl-ile-ome hcl
説明
Bzl-ile-ome HCl, also known as Benzyl-iLeu-O-methyl ester hydrochloride, is a synthetic compound. It has a molecular formula of C14H22ClNO2 and a molecular weight of 271.78 g/mol .
Synthesis Analysis
The synthesis of Bzl-ile-ome HCl involves several methods . One method involves the reaction with sodium tetrahydroborate in methanol at 20 degrees Celsius for 0.5 hours . Another method involves solvent-free peptide synthesis assisted by microwave irradiation .
Molecular Structure Analysis
The molecular structure of Bzl-ile-ome HCl consists of a benzyl group (Bzl), an isoleucine residue (Ile), and a methyl ester group (Ome), all connected in a specific arrangement. The exact linear structure formula is not provided in the search results .
Chemical Reactions Analysis
Bzl-ile-ome HCl is a synthetic derivative of an amino acid known as isoleucine, and it is produced through a reaction between benzyl alcohol and isoleucine. More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
Bzl-ile-ome HCl has a molecular weight of 271.78 g/mol . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Proteasome Inhibition in Cancer Therapy
Compounds like Bortezomib, a proteasome inhibitor, have been studied for their potential in treating various cancers, including hepatocellular carcinoma (HCC). Proteasome inhibitors work by disrupting the proteasome pathway, which is crucial for protein degradation in cells. This disruption leads to the accumulation of proteins within cancer cells, causing cell death. Bortezomib has been highlighted for its role in both preclinical and clinical settings as a therapeutic agent either alone or in combination with other therapies against HCC, underlining the importance of further research in this area (Huang et al., 2018).
Drug Delivery Optimization
The optimization of drug formulations to improve solubility and bioavailability is a significant research area. For example, the development of benznidazole chitosan microparticles to overcome solubility challenges associated with therapeutic agents used in treating Chagas' disease demonstrates how modifications at the chemical level can enhance drug efficacy. This optimization process involves understanding the physicochemical properties of drugs and employing techniques such as encapsulation efficiency and dissolution rate improvement, showcasing a methodical approach to enhancing drug delivery systems (Leonardi et al., 2009).
Enzymatic Synthesis of Peptides
The enzymatic synthesis of peptides, such as the creation of tripeptides through protease-catalyzed reactions, represents a critical area of research in biochemistry and pharmaceuticals. This method allows for the precise assembly of peptide chains with specific functions, showcasing the intersection of enzymology and synthetic chemistry in producing compounds for research and therapeutic use. Such methodologies are vital for understanding biological processes and developing new drugs (So, Shin, Kim, 2000).
特性
IUPAC Name |
methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDYRSTYILRYKY-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bzl-ile-ome hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




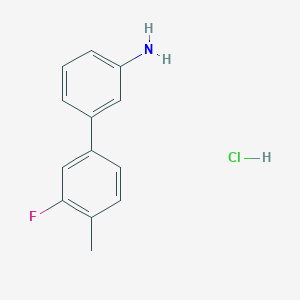

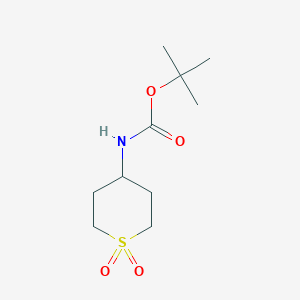

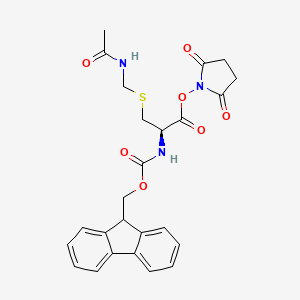
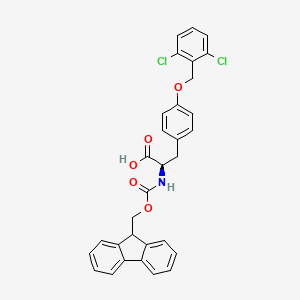
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
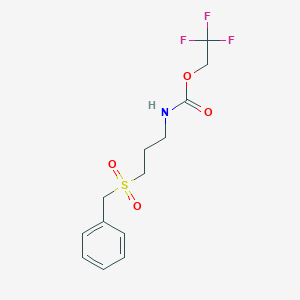

![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
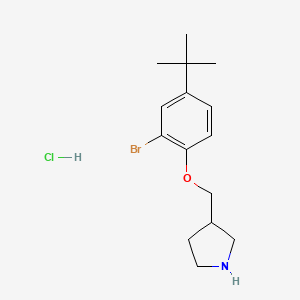
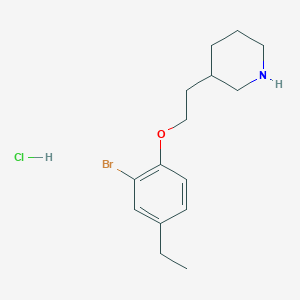
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)